molecular formula C3H5N3S B1203869 2-Amino-4-iminothiazole CAS No. 26246-29-7

2-Amino-4-iminothiazole

Cat. No.: B1203869
CAS No.: 26246-29-7
M. Wt: 115.16 g/mol
InChI Key: ZDDYEEAGRWEWJX-UHFFFAOYSA-N
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Description

2-Amino-4-iminothiazole is a heterocyclic compound featuring a thiazole core. It is a sulfur- and nitrogen-containing compound, which makes it a significant structure in medicinal chemistry. This compound is known for its diverse biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

2-Amino-4-iminothiazole plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit cyclin-dependent kinase 5 (CDK5), an enzyme involved in the regulation of the cell cycle . This inhibition can lead to the modulation of cell proliferation and apoptosis. Additionally, this compound has been found to interact with UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . This interaction disrupts the synthesis of the bacterial cell wall, leading to antibacterial effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth. By inhibiting this pathway, this compound can reduce cell viability and promote cell death. Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, this compound binds to the active site of CDK5, preventing its interaction with substrates and thereby inhibiting its activity . This binding interaction is facilitated by the unique structure of this compound, which allows it to fit into the enzyme’s active site. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the degradation of this compound, reducing its efficacy. In in vitro studies, the long-term effects of this compound on cellular function have been observed, with continuous exposure leading to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the accumulation of this compound in the liver and kidneys, leading to cellular damage . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, this compound can influence the activity of cofactors involved in metabolic reactions, further modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, this compound can interact with intracellular transporters that facilitate its movement to specific cellular compartments . This localization is crucial for the compound’s activity, as it allows this compound to reach its target enzymes and proteins. Additionally, binding proteins can sequester this compound, affecting its distribution and accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, phosphorylation of this compound can facilitate its transport to the nucleus, where it can modulate gene expression . The precise localization of this compound within the cell is critical for its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-iminothiazole can be synthesized through various methods. One common method involves the condensation of thiourea with an alpha-halo ketone. Another method includes the reaction of paraldehyde, thiourea, and sulfuryl chloride . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-iminothiazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazoles, thiazolidines, and thiazole-based heterocycles .

Scientific Research Applications

2-Amino-4-iminothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for treating cancer, infections, and inflammatory diseases.

    Industry: It is used in the development of agrochemicals and dyes

Comparison with Similar Compounds

  • 2-Aminothiazole
  • 4-Aminothiazole
  • 2-Iminothiazole

Comparison: 2-Amino-4-iminothiazole is unique due to its dual functional groups (amino and imino) on the thiazole ring, which confer distinct reactivity and biological activities. Compared to 2-Aminothiazole, it exhibits enhanced antimicrobial and anticancer properties. The presence of the imino group also allows for additional hydrogen bonding interactions, making it a versatile scaffold in drug design .

Properties

IUPAC Name

2-imino-5H-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c4-2-1-7-3(5)6-2/h1H2,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDYEEAGRWEWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC(=N)S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180880
Record name 2-Amino-4-iminothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26246-29-7
Record name 2-Amino-4-iminothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026246297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-iminothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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